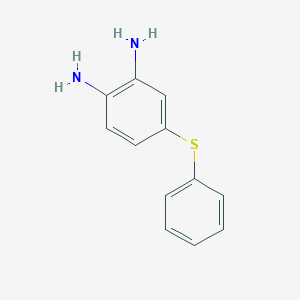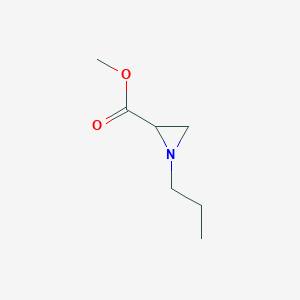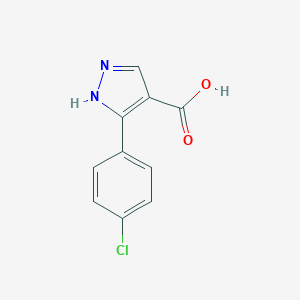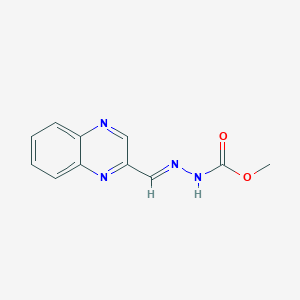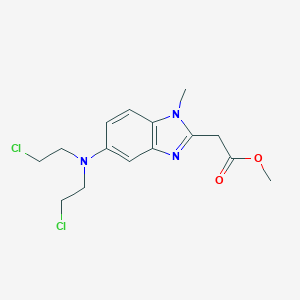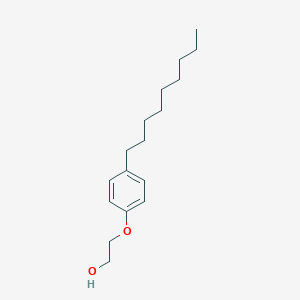
(R)-(+)-1-Phenyl-1-propanol
Descripción general
Descripción
(R)-(+)-1-Phenyl-1-propanol is a chiral alcohol that has garnered interest due to its potential applications in various biological and chemical processes. The compound's chirality is of particular significance in biological systems where enantiomers can have drastically different effects.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through various methods. One approach involves the fermentation of molasses with yeast and the addition of benzaldehyde, leading to the production of (R)-(-)-1-hydroxy-1-phenyl-2-propanone, which can be further transformed into the desired compound . Another method includes the preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, which is an inhibitor of murine glucocerebroside synthetase. This process involves the separation of isomers and characterization through techniques such as TLC and HPLC .
Molecular Structure Analysis
The molecular structure of this compound and its complexes can be determined using techniques such as X-ray crystallography. For instance, the crystal structures of certain sulfonamido propanoate derivatives have been elucidated, revealing the presence of intermolecular hydrogen bonds that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
This compound is involved in various chemical reactions, including Oppenauer-type oxidation and transfer hydrogenation. Half-sandwich complexes containing bis(chalcogenoethers) ligands have been shown to catalyze these reactions efficiently, with certain complexes demonstrating high turnover numbers (TON values) . Additionally, the effects of micro-solvation on the radical cation of this compound have been studied, indicating that solvation can significantly affect the energy barriers of fragmentation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its interactions with other molecules. For example, the monohydrated clusters of the compound have been investigated using mass-resolved spectroscopy and density functional calculations, providing insights into the binding energies and cluster structures . These studies are crucial for understanding the behavior of this compound in different environments and can inform its applications in chemical synthesis and biological systems.
Aplicaciones Científicas De Investigación
Chiral Building Block and Synthetic Intermediate
(R)-(+)-1-Phenyl-1-propanol is used as a chiral building block and synthetic intermediate in the pharmaceutical industry. Its enantioselective production has been systematically investigated using response surface methodology, demonstrating its significance in pharmaceutical synthesis (Soyer, Bayraktar, & Mehmetoğlu, 2010).
Role in Catalytic Reactions
The compound is utilized in catalytic reactions, such as the enantioselective addition of diethylzinc to aldehydes, showcasing its relevance in chemical synthesis processes (Asami et al., 2015).
Study in Micro-Solvation Effects
Research on the micro-solvation effects on the radical cation of R-(+)-1-phenyl-1-propanol has been conducted. This research provides insights into the molecular interactions and properties of this compound (Piccirillo et al., 2004).
Application in Asymmetric Synthesis
This compound is involved in the asymmetric synthesis of compounds like (S)-3-chloro-1-phenyl-1-propanol, used as chiral intermediates in the creation of antidepressant drugs (Choi et al., 2010).
Investigation in Molecular Complexes
Studies have been carried out on the short-range interactions within molecular complexes formed in supersonic beams using R-(+)-1-phenyl-1-propanol, contributing to the understanding of molecular interactions and chiral discrimination (Latini et al., 2000).
Spectroscopic Analysis
Spectroscopic methods like resonance two-photon ionization have been applied to study the properties and structures of this compound, offering insights into its chiral characteristics (Giardini-Guidoni et al., 2000).
Chiral Recognition Studies
Research on chiral recognition by complexation with this compound has been performed, demonstrating its potential in chiral discrimination processes (Scuderi et al., 2003).
Propiedades
IUPAC Name |
(1R)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1565-74-8 | |
| Record name | (+)-1-Phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-1-Phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)


